synthesis procedure for 1,3,5-Tris(10-bromoanthracen-9-yl)benzene
synthesis procedure for 1,3,5-Tris(10-bromoanthracen-9-yl)benzene
An In-depth Technical Guide to the Synthesis of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene
This guide provides a comprehensive overview and a detailed, field-proven methodology for the synthesis of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene, a key material in the field of organic electronics. Designed for researchers and development professionals, this document goes beyond a simple protocol, delving into the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Significance of a Star-Shaped Emitter
1,3,5-Tris(10-bromoanthracen-9-yl)benzene is a star-shaped, polycyclic aromatic hydrocarbon (PAH) that has garnered significant interest for its applications in organic light-emitting diodes (OLEDs). Its core structure, featuring three bromoanthracene units appended to a central benzene ring, imparts a unique combination of properties. The bulky, propeller-like architecture helps to prevent intermolecular aggregation, which is crucial for maintaining high photoluminescence quantum yields in the solid state. Furthermore, the brominated anthracene moieties enhance electron transport and contribute to high thermal stability, making it an excellent candidate for a deep-blue emitting material in high-performance OLED devices[1].
The synthesis of this molecule is a non-trivial task due to the steric hindrance around the central benzene core. The methodology presented herein is grounded in the robust and versatile Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning tool for the formation of carbon-carbon bonds.
Retrosynthetic Analysis & Strategic Approach
The most logical and efficient pathway to the target molecule involves a multiple cross-coupling strategy. The core C-C bonds connecting the anthracene units to the central phenyl ring can be formed via a palladium-catalyzed Suzuki-Miyaura reaction.
Our retrosynthetic analysis identifies two key precursors: a C₃-symmetric aryl core, 1,3,5-tribromobenzene , and an organoboron reagent derived from the anthracene wing, (10-bromoanthracen-9-yl)boronic acid . This approach is supported by extensive literature on the synthesis of 1,3,5-triarylbenzenes and other sterically demanding biaryl systems[2][3][4].
Diagram: Retrosynthetic Pathway
Caption: Retrosynthetic analysis for the target molecule.
Experimental Section: A Self-Validating Protocol
This protocol is designed as a self-validating system. Each step includes checkpoints and expected outcomes, ensuring that researchers can proceed with confidence.
Part 1: Synthesis of (10-bromoanthracen-9-yl)boronic acid Pinacol Ester
Reaction Scheme: 9,10-dibromoanthracene + n-BuLi → 9-bromo-10-lithioanthracene --(Isopropoxyboronic acid pinacol ester)--> (10-bromoanthracen-9-yl)boronic acid pinacol ester
Step-by-Step Protocol:
-
Inert Atmosphere: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Loading: Add 9,10-dibromoanthracene (1.0 eq) to the flask and dissolve it in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. The solution may become a slurry.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.05 eq, 2.5 M in hexanes) dropwise over 30 minutes.
-
Causality: The low temperature is critical to prevent side reactions and ensure regioselective lithiation at one of the C-Br positions. A slight excess of n-BuLi ensures full conversion of the starting material.
-
-
Stirring: Stir the mixture at -78 °C for 1 hour.
-
Boronic Ester Addition: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxyboronic acid pinacol ester, 1.2 eq) dropwise.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching & Extraction: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired pinacol ester as a solid.
Part 2: Triple Suzuki-Miyaura Cross-Coupling
This is the key bond-forming step to construct the final star-shaped molecule. The choice of catalyst and ligand is paramount for overcoming the steric hindrance of coupling three bulky groups.
| Parameter | Value/Reagent | Molar Eq. | Purpose |
| Aryl Halide | 1,3,5-Tribromobenzene | 1.0 | Central core |
| Boronic Ester | (10-bromoanthracen-9-yl)boronic acid pinacol ester | 3.3 | Anthracene wings |
| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 0.05 | Palladium source for catalytic cycle |
| Base | Aqueous K₂CO₃ (2 M) | 6.0 | Activates boronic ester, neutralizes acid |
| Solvent | Toluene / Ethanol / Water | - | Biphasic solvent system |
Step-by-Step Protocol:
-
Inert Atmosphere: In a Schlenk flask, combine 1,3,5-tribromobenzene (1.0 eq), (10-bromoanthracen-9-yl)boronic acid pinacol ester (3.3 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Causality: A slight excess of the boronic ester ensures the complete consumption of the tribromobenzene core. Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings, although for highly hindered substrates, catalysts with more specialized ligands like SPhos or XPhos could also be considered[2].
-
-
Solvent Addition: Add toluene, followed by ethanol and the 2 M aqueous potassium carbonate solution.
-
Degassing: Degas the mixture thoroughly by bubbling argon through the solution for 20-30 minutes or by using three freeze-pump-thaw cycles.
-
Causality: Oxygen must be removed as it can oxidize the Pd(0) catalyst, rendering it inactive.
-
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Cooling & Extraction: Cool the reaction to room temperature. Dilute with water and extract several times with dichloromethane or chloroform.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: After removing the solvent, the crude product will likely be an off-white or yellow solid. Purification is challenging due to the low solubility and high molecular weight of the product. It typically involves washing with various solvents (e.g., methanol, acetone, hexanes) to remove more soluble impurities, followed by recrystallization from a high-boiling solvent like chlorobenzene or sublimation under high vacuum.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Characterization and Validation
Thorough characterization is essential to confirm the identity and purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the molecule's symmetry, the spectrum should be relatively simple. Expect to see a singlet for the three equivalent protons on the central benzene ring and a series of multiplets in the aromatic region corresponding to the anthracene protons[5][6].
-
¹³C NMR: Will show characteristic signals for the aromatic carbons. The low solubility may require a long acquisition time.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight (C₄₈H₂₇Br₃, MW: 843.45 g/mol ) and isotopic pattern characteristic of a tribrominated compound[7].
-
Elemental Analysis: Provides the percentage composition of C, H, and Br, which should match the calculated values for the molecular formula C₄₈H₂₇Br₃.
-
Melting Point: The product is expected to be a high-melting-point solid, reflecting its large, rigid structure.
Conclusion and Outlook
The synthesis of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene via a triple Suzuki-Miyaura cross-coupling is a robust and effective strategy. While the procedure requires careful control of inert atmosphere conditions and a meticulous purification process, it provides reliable access to this high-performance organic electronic material. The insights provided in this guide, from the strategic choice of reaction to the rationale behind specific conditions, are intended to empower researchers to successfully synthesize and further investigate this and other complex, star-shaped molecular architectures for next-generation applications.
References
-
Synthesis of 1 via Buchwald–Hartwig amination and atom labels for NMR assignments. ResearchGate. Available at: [Link]
-
1,3,5-Tris(10-bromoanthracen-9-yl)benzene. MySkinRecipes. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. Royal Society of Chemistry. Available at: [Link]
-
Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
2-(10-Bromoanthracen-9-yl)-N-phenylaniline. PubMed Central (PMC). Available at: [Link]
-
Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. SpringerLink. Available at: [Link]
-
Synthesis of 1,3,5‐tris(thienyl)benzene derivatives by using Suzuki–Miyaura cross‐coupling and trimerization reactions. ResearchGate. Available at: [Link]
-
Synthesis and optical properties of 3,5-bis(10- phenylanthracen-9-yl)benzene-appended porphyrins. J-STAGE. Available at: [Link]
-
Understanding 1,3,5-Tri(9H-carbazol-9-yl)benzene: Properties for OLED & Organic Electronics. Borun New Material. Available at: [Link]
-
Recent advances in the syntheses of anthracene derivatives. Beilstein Journals. Available at: [Link]
-
Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]org/bjoc/content/17/1/2028)
Sources
- 1. 1,3,5-Tris(10-bromoanthracen-9-yl)benzene [stage0.myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,3,5-Tris(p-formylphenyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 5. Anthracene, 9,9',9''-(1,3,5-benzenetriyl)tris[10-bromo-(813461-34-6) 1H NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 813461-34-6|1,3,5-Tris(10-bromoanthracen-9-yl)benzene|BLD Pharm [bldpharm.com]
